

# Spectroscopic Characterization of Ethyl 2-(oxetan-3-yl)acetate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-(oxetan-3-yl)acetate

Cat. No.: B168561

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Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) and specific experimental protocols for "**Ethyl 2-(oxetan-3-yl)acetate**" did not yield direct results. The information presented herein is based on predicted spectroscopic values and general analytical methodologies. This guide is intended to provide a framework for researchers and scientists in drug development for the analysis of this compound.

## Introduction

**Ethyl 2-(oxetan-3-yl)acetate** is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of the oxetane ring, a motif known to favorably modulate physicochemical properties such as solubility and metabolic stability. A thorough spectroscopic characterization is paramount for unambiguous structure confirmation and quality control. This technical guide provides a summary of predicted spectroscopic data and outlines general experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-(oxetan-3-yl)acetate**. These predictions are based on established principles of spectroscopy and computational models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **Ethyl 2-(oxetan-3-yl)acetate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.7	t	2H	O-CH <sub>2</sub> (oxe)
~4.5	t	2H	O-CH <sub>2</sub> (oxe)
~4.1	q	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
~3.5	m	1H	CH (oxe)
~2.6	d	2H	CH <sub>2</sub> -COO
~1.2	t	3H	O-CH <sub>2</sub> -CH <sub>3</sub>

Abbr: oxe - oxetane

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Ethyl 2-(oxetan-3-yl)acetate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~171	C=O
~72	O-CH <sub>2</sub> (oxe)
~61	O-CH <sub>2</sub> -CH <sub>3</sub>
~38	CH <sub>2</sub> -COO
~33	CH (oxe)
~14	O-CH <sub>2</sub> -CH <sub>3</sub>

Abbr: oxe - oxetane

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Ethyl 2-(oxetan-3-yl)acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980-2850	Medium-Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1250-1000	Strong	C-O stretch (ester and ether)
~980	Medium-Strong	Oxetane ring vibration

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Ethyl 2-(oxetan-3-yl)acetate**

m/z	Ion
144	[M] <sup>+</sup> (Molecular Ion)
115	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
99	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
87	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
71	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl 2-(oxetan-3-yl)acetate** in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and a larger number of scans are generally required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

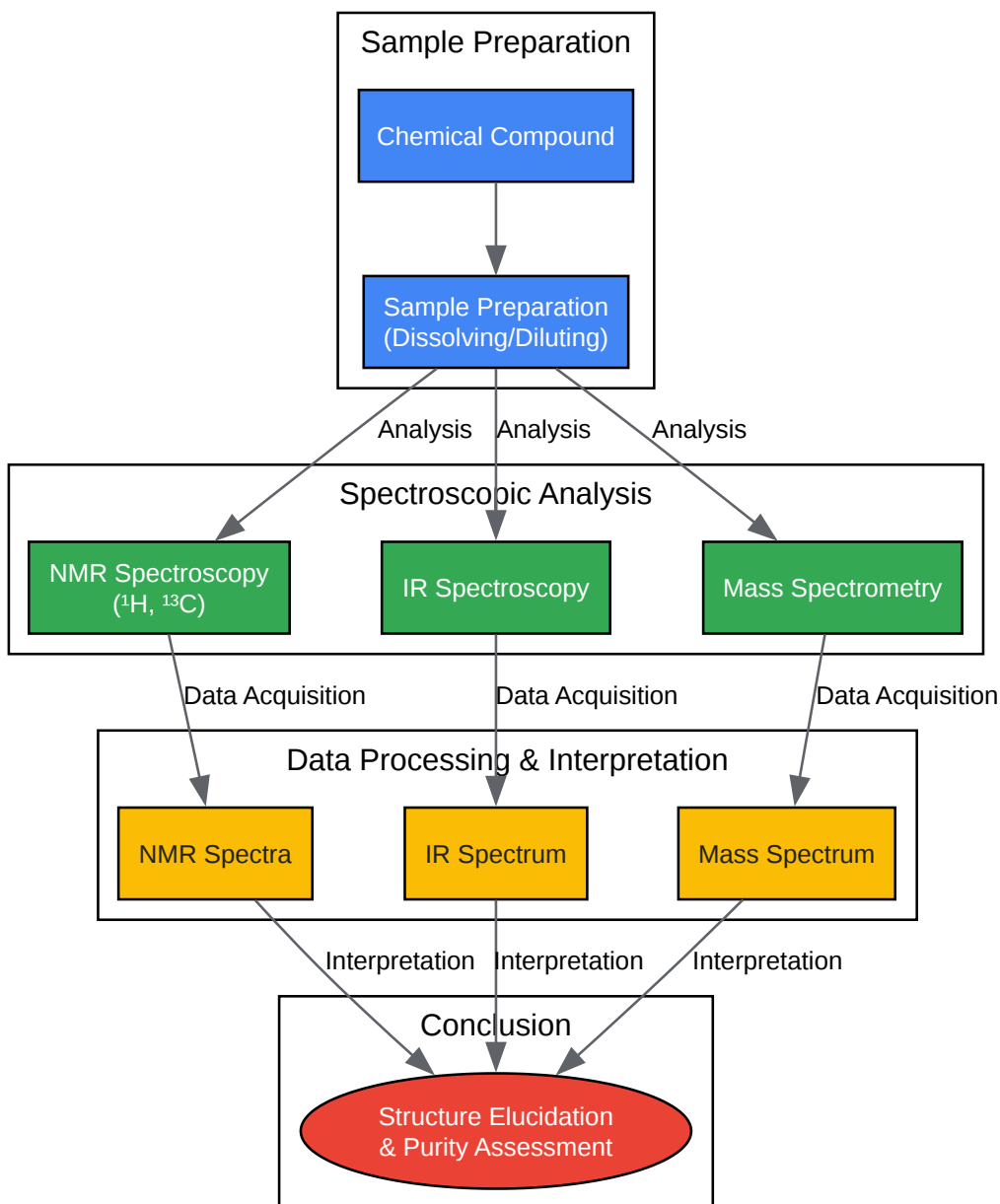
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  40-200) to observe the molecular ion and characteristic fragment ions.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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General workflow for spectroscopic analysis.

This comprehensive approach, combining NMR, IR, and MS, is essential for the unequivocal structural confirmation and purity assessment of "**Ethyl 2-(oxetan-3-yl)acetate**" and other related compounds in the drug development pipeline.

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